1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine
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Overview
Description
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine is a chemical compound with a unique structure that includes a tetrahydropyrimidine ring and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acetyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired tetrahydropyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine involves its interaction with molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride: Similar structure but different functional groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another tetrahydropyrimidine derivative with distinct properties.
Uniqueness
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)guanidine is unique due to its specific combination of a tetrahydropyrimidine ring and a guanidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H13N5 |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C6H13N5/c1-11-4-2-3-9-6(11)10-5(7)8/h2-4H2,1H3,(H4,7,8,9,10) |
InChI Key |
LHIPJLNZDNJNGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN=C1N=C(N)N |
Origin of Product |
United States |
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